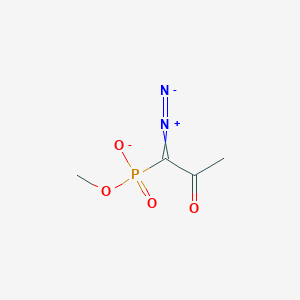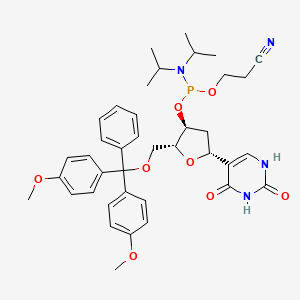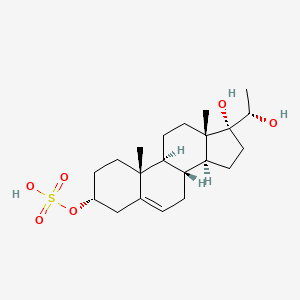
Notoginsenoside FP2
Descripción general
Descripción
El Notoginsenoside FP2 es un saponósido bisdesmósido de tipo dammarano aislado de los pedicelos de los frutos de Panax notoginseng . Este compuesto forma parte de la familia más amplia de los ginsenósidos, que son conocidos por sus diversas propiedades farmacológicas, particularmente en la medicina tradicional china. El this compound ha llamado la atención por sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de las enfermedades cardiovasculares .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, notoginsenoside FP2 is used as a reference compound for the study of saponins and their derivatives. It serves as a model for understanding the structure-activity relationships of ginsenosides .
Biology: In biological research, this compound is investigated for its effects on cellular processes. Studies have shown that it can modulate various signaling pathways, making it a valuable tool for studying cell biology .
Medicine: this compound has shown promise in the treatment of cardiovascular diseases. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic properties, which contribute to its cardioprotective effects . Additionally, it is being explored for its potential in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the development of functional foods and nutraceuticals. Its health benefits make it a popular ingredient in products aimed at improving cardiovascular health and overall well-being .
Mecanismo De Acción
El mecanismo de acción del notoginsenoside FP2 implica su interacción con diversos objetivos moleculares y vías. Ejerce sus efectos modulando las vías de señalización relacionadas con la inflamación, el estrés oxidativo y la apoptosis . El this compound se dirige a proteínas y enzimas clave implicadas en estas vías, ejerciendo así sus efectos terapéuticos. Por ejemplo, se ha demostrado que inhibe la actividad de las citocinas proinflamatorias y aumenta la expresión de las enzimas antioxidantes .
Análisis Bioquímico
Biochemical Properties
Notoginsenoside FP2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various compounds . Additionally, this compound has been shown to modulate the activity of glycosyltransferases, enzymes that play a role in the biosynthesis of glycosides . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism . This modulation can lead to changes in gene expression, affecting cellular functions such as apoptosis, autophagy, and cell cycle progression. Furthermore, this compound has demonstrated anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors and enzymes, modulating their activity and function. For instance, it has been shown to inhibit the activity of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . This inhibition can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, this compound can activate antioxidant pathways, enhancing the expression of antioxidant enzymes and reducing oxidative stress . These molecular interactions highlight the compound’s potential in modulating various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that this compound can exert sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, studies have shown that the compound’s efficacy can plateau at higher doses, indicating a potential ceiling effect .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the phenylpropanoid biosynthesis pathway, which is involved in the production of secondary metabolites . This compound interacts with cytochrome P450 enzymes and glycosyltransferases, influencing the biosynthesis of glycosides and other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites, highlighting the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is primarily transported via active transport mechanisms, involving specific transporters that facilitate its uptake into cells . Once inside the cells, this compound can bind to various proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm and cytomembrane, where it interacts with various enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The subcellular localization of this compound is crucial for its bioactivity, as it allows the compound to interact with its target molecules and exert its therapeutic effects.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación del notoginsenoside FP2 suele implicar la extracción y purificación de las hojas o los pedicelos de los frutos de Panax notoginseng. Un método común es el uso de procesamiento por microondas para degradar los saponósidos de los tallos y las hojas . Este método acelera la transformación de los ginsenósidos menores y optimiza las condiciones de conversión utilizando la metodología de superficie de respuesta .
Métodos de producción industrial: La producción industrial de this compound implica procesos de extracción y purificación a gran escala. Se emplean técnicas como la cromatografía líquida de fase inversa bidimensional preparativa acoplada a la cromatografía líquida de interacción hidrófila para purificar los saponósidos de las hojas de Panax notoginseng . Este método garantiza una alta pureza y rendimiento del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones: El notoginsenoside FP2 se somete a diversas reacciones químicas, como la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades farmacológicas.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que implican this compound incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones para estas reacciones suelen ser temperaturas y presiones suaves a moderadas para preservar la integridad de la estructura del saponósido.
Principales productos formados: Los principales productos formados a partir de las reacciones del this compound incluyen varios derivados con actividades biológicas mejoradas. Estos derivados se prueban a menudo para determinar su eficacia en diferentes aplicaciones terapéuticas.
Aplicaciones de la investigación científica
Química: En química, el this compound se utiliza como compuesto de referencia para el estudio de los saponósidos y sus derivados. Sirve como modelo para comprender las relaciones estructura-actividad de los ginsenósidos .
Biología: En la investigación biológica, el this compound se investiga por sus efectos sobre los procesos celulares. Los estudios han demostrado que puede modular diversas vías de señalización, lo que lo convierte en una herramienta valiosa para estudiar la biología celular .
Medicina: El this compound ha mostrado una gran promesa en el tratamiento de las enfermedades cardiovasculares. Se ha descubierto que tiene propiedades antiinflamatorias, antioxidantes y antiapoptóticas, que contribuyen a sus efectos cardioprotectores . Además, se está explorando su potencial en la terapia del cáncer debido a su capacidad para inhibir el crecimiento tumoral e inducir la apoptosis en las células cancerosas .
Industria: En el sector industrial, el this compound se utiliza en el desarrollo de alimentos funcionales y nutracéuticos. Sus beneficios para la salud lo convierten en un ingrediente popular en productos destinados a mejorar la salud cardiovascular y el bienestar general .
Comparación Con Compuestos Similares
El notoginsenoside FP2 es único entre los ginsenósidos debido a su estructura específica y sus propiedades farmacológicas. Los compuestos similares incluyen:
Notoginsenoside Fa: Conocido por sus propiedades antiinflamatorias y antioxidantes.
Notoginsenoside Fc: Estudiado por su potencial en la terapia del cáncer.
Ginsenoside Rd: Ampliamente investigado por sus efectos neuroprotectores.
Ginsenoside Re: Conocido por sus propiedades cardioprotectoras y antidiabéticas.
En comparación con estos compuestos, el this compound destaca por sus potentes efectos protectores cardiovasculares y su potencial en la terapia del cáncer .
Conclusión
El this compound es un compuesto prometedor con diversas aplicaciones en química, biología, medicina e industria. Su estructura única y sus propiedades farmacológicas lo convierten en un valioso objeto de estudio para los investigadores y en un posible agente terapéutico para diversas enfermedades. La investigación continua sobre el this compound probablemente descubrirá más de sus beneficios y aplicaciones, solidificando aún más su importancia en la comunidad científica.
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMOROOPDIFSMA-HOJZLLFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)






![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)

![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)

